molecular formula C11H11N5O B1455552 7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one CAS No. 1306738-31-7

7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B1455552
CAS No.: 1306738-31-7
M. Wt: 229.24 g/mol
InChI Key: HMFTYBNQXHKNQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes pyrazole, pyridine, and pyrimidine moieties, making it a versatile scaffold for the development of new chemical entities.

Mechanism of Action

For further details, you can refer to the original research article .

Biochemical Analysis

Biochemical Properties

7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that is crucial for cell cycle regulation. The compound interacts with CDK2 by binding to its active site, thereby inhibiting its activity . This interaction is facilitated by hydrogen bonding with key amino acid residues in the enzyme’s active site. Additionally, this compound has been shown to interact with other proteins involved in cell cycle regulation, further highlighting its importance in biochemical pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G0-G1 phase, leading to the inhibition of cell proliferation . This effect is primarily due to its interaction with CDK2, which is essential for the transition from the G1 to the S phase of the cell cycle. Furthermore, this compound has been observed to induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent . The compound also affects cell signaling pathways, gene expression, and cellular metabolism, further influencing cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the inhibition of CDK2 activity by binding to its active site . This binding prevents the phosphorylation of key substrates required for cell cycle progression. Additionally, the compound has been shown to modulate gene expression by influencing transcription factors and other regulatory proteins . These changes in gene expression contribute to the observed cellular effects, including cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that the compound maintains its inhibitory effects on CDK2 and its ability to induce cell cycle arrest and apoptosis . These findings suggest that this compound is a stable and effective compound for biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound effectively inhibits CDK2 activity and induces cell cycle arrest without causing significant toxicity . At higher dosages, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of the compound, while conjugation reactions facilitate its excretion . The compound’s metabolism affects its bioavailability and efficacy, making it essential to understand these pathways for therapeutic development .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, it accumulates in specific compartments, such as the nucleus, where it exerts its effects on CDK2 and other target proteins . The compound’s distribution is crucial for its activity and effectiveness in biochemical applications .

Subcellular Localization

The subcellular localization of this compound is primarily in the nucleus, where it interacts with CDK2 and other nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to the nucleus . The compound’s activity and function are closely linked to its subcellular localization, as it needs to be in proximity to its target proteins to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves the reaction of 3-amino-1,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4,6(5H)-dione with various diketones or β-ketoesters . The reaction conditions often include the use of aromatic aldehydes and arenediazonium salts to form the respective arylidenes and arylhydrazo derivatives . These reactions are usually carried out under controlled temperatures and in the presence of suitable catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized for different applications in medicinal chemistry and material science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one stands out due to its unique combination of pyrazole, pyridine, and pyrimidine rings, which confer distinct chemical reactivity and biological activity. Its ability to inhibit multiple molecular targets makes it a versatile compound for drug development and other scientific applications .

Properties

IUPAC Name

11-(2-aminoethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O/c12-3-6-15-5-2-9-8(11(15)17)7-13-10-1-4-14-16(9)10/h1-2,4-5,7H,3,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFTYBNQXHKNQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C2=C1N3C(=CC=N3)N=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

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